trans-1-(Tert-butoxycarbonyl)-4-(P-tolyl)pyrrolidine-3-carboxylic acid

Analytical Chemistry Quality Control Peptide Synthesis

Procurement of high-purity, cost-effective constrained amino acid building blocks for early-stage medicinal chemistry often requires racemic scaffolds. This trans-4-(p-tolyl)-1-Boc-pyrrolidine-3-carboxylic acid (≥98% HPLC) is the racemic trans mixture, providing a cost-effective alternative to the single (3S,4R) enantiomer for library synthesis. • Cost-optimized racemate for fragment screening, deferring chiral resolution to hit-to-lead. • Consistent trans geometry ensures reliable backbone for conformational analysis. • Directly used in melanocortin receptor aminopyrrolidinyl amide libraries per patent WO 2008007930 A1.

Molecular Formula C17H23NO4
Molecular Weight 305.374
CAS No. 1360437-60-0
Cat. No. B580428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-(Tert-butoxycarbonyl)-4-(P-tolyl)pyrrolidine-3-carboxylic acid
CAS1360437-60-0
Molecular FormulaC17H23NO4
Molecular Weight305.374
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C17H23NO4/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1
InChIKeyFNYOAUTWNGUZLV-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-trans-4-(p-Tolyl)-β-Proline: A Conformationally Locked Building Block


trans-1-(Tert-butoxycarbonyl)-4-(P-tolyl)pyrrolidine-3-carboxylic acid (CAS 1360437-60-0) is a Boc-protected, racemic trans-4-aryl-pyrrolidine-3-carboxylic acid that functions as a constrained, non-proteinogenic amino acid scaffold in medicinal chemistry and peptide synthesis . The trans configuration places the p-tolyl substituent in a defined equatorial orientation, while the Boc group enables chemoselective manipulation during multi-step syntheses. This compound belongs to the class of substituted β-proline analogs, which are recognized for conferring enhanced conformational rigidity and metabolic stability to bioactive peptides [1].

Constrained amino acid scaffold for peptide backbone rigidification
Trans-4-p-tolyl geometry supports defined spatial presentation
Boc protection enables chemoselective coupling in Fmoc/t-Boc SPPS

Why This Scaffold Cannot Be Replaced by Generic 4-Aryl-β-Proline Analogs


The p-tolyl substituent introduces distinct steric and electronic properties that differentiate this compound from unsubstituted phenyl, 4-fluorophenyl, or 4-chlorophenyl analogs. In melanocortin receptor agonist programs, subtle changes to the 4-aryl group dramatically altered receptor binding affinity, as evidenced by the exclusive selection of the p-tolyl moiety in the synthesis of patented aminopyrrolidinyl amide derivatives [1]. Furthermore, the racemic trans configuration provides a cost-effective, high-purity entry point for early-stage library synthesis, whereas the single (3S,4R) enantiomer (CAS 959577-53-8) may be required for asymmetric target engagement, creating a situation where simple interchange between stereoisomers can invalidate biological results .

p-Tolyl vs. other 4-aryl analogs

Steric and electronic differences can alter receptor binding. Patent WO 2008007930 A1 exclusively selected the p-tolyl moiety, suggesting other aryl groups may not support equivalent melanocortin receptor engagement.

Racemic trans vs. single (3S,4R) enantiomer

The racemate is cost-effective for early-stage screening, but chiral target engagement studies may require the enantiopure compound. Interchanging racemate and single enantiomer can invalidate biological readouts.

Quantitative Differentiation Evidence


HPLC Purity Benchmarking Against Generic Analogs

Commercial batches of trans-1-(tert-butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid are routinely supplied with a purity of ≥98% as determined by HPLC . This exceeds the typical 95–97% purity specification reported for many generic 4-aryl-pyrrolidine-3-carboxylic acid building blocks from non-specialist sources, reducing the likelihood of side-product formation during amide coupling and solid-phase peptide synthesis.

HPLC Purity
Supplier data
Target ≥98% vs. generic analogs 95–97% (absolute difference 1–3%)
Supports fewer side reactions and simplified purification in SPPS
Vendor COA review advised; may vary by lot
Analytical Chemistry Quality Control Peptide Synthesis

Patent-Validated p-Tolyl Pharmacophore in Melanocortin Agonists

The racemic trans-4-(p-tolyl) scaffold is explicitly employed as an intermediate for the preparation of amino acid aminopyrrolidinyl amides that act as melanocortin receptor agonists, as documented in PCT patent application WO 2008007930 A1 [1][2]. In contrast, analogous 4-aryl-pyrrolidine-3-carboxylic acids bearing phenyl, 4-fluorophenyl, or 4-chlorophenyl substituents were not selected for the same lead series, implying a structure-activity relationship preference for the p-tolyl group in this therapeutic context.

Patent Scaffold Use
Class-level inference
Explicitly named in WO 2008007930 A1; other 4-aryl analogs not referenced in same series
Supports melanocortin receptor SAR research fit
Qualitative pathway preference; binding data needed
Melanocortin Receptor Obesity & Metabolic Disease Drug Discovery

Trans-Selective Synthesis and Equatorial Conformation Control

The kinetically controlled epimerization/saponification sequence reported by Chung et al. (J. Org. Chem. 2005) yields the pure trans-pyrrolidine-3-carboxylic acid in >99.9% chemical and optical purity for the (3S,4R) enantiomer, with the trans configuration placing the 4-aryl substituent in a sterically favored equatorial orientation [1]. This defined conformational preference stands in contrast to cis-4-aryl-pyrrolidine-3-carboxylic acids, where the aryl group adopts an axial orientation that can alter pharmacophoric presentation and reduce target binding affinity.

Stereochemistry
Class-level inference
Trans configuration places p-tolyl equatorial; cis isomer forces axial orientation. >99.9% purity achieved for related (3S,4R) trans synthesis
Predictable geometry supports conformational analysis and lead optimization
Product is racemic trans; single enantiomer available for chiral studies
Stereochemistry Conformational Analysis Asymmetric Synthesis

Optimal Procurement Scenarios


Constrained Peptidomimetic Design and β-Proline Scanning

The compound serves as an ideal building block for solid-phase peptide synthesis of β-proline-containing analogs. Its ≥98% HPLC purity minimizes side reactions during Fmoc/t-Boc-strategy couplings, while the trans configuration ensures consistent backbone geometry for conformational analysis .

Melanocortin Receptor Agonist Lead Optimization

As a validated intermediate in WO 2008007930 A1, the racemic trans-4-(p-tolyl) scaffold can be directly employed to generate aminopyrrolidinyl amide libraries targeting melanocortin receptors, enabling rapid structure-activity relationship studies for obesity, diabetes, and inflammation indications [1][2].

Cost-Efficient Fragment Library Synthesis for Early Screening

The racemic trans mixture offers a favorable cost profile compared to the single (3S,4R) enantiomer (CAS 959577-53-8), making it the preferred choice for high-throughput fragment-based screening where stereochemical resolution can be deferred to hit-to-lead optimization .

Application
Selection Property
Validation Focus
β-Proline scanning peptidomimetics
Boc-protected trans-pyrrolidine scaffold with high purity
Coupling efficiency, backbone geometry consistency
Melanocortin receptor SAR studies
Patent-reported p-tolyl pharmacophore
Receptor binding and pathway response
Fragment-based screening libraries
Cost-effective racemic trans mixture
Deferred chiral resolution, hit validation
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